3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16268731
InChI: InChI=1S/C12H25NO4S2/c1-3-5-8-13(9-6-4-2)19(16,17)12-7-10-18(14,15)11-12/h12H,3-11H2,1-2H3
SMILES:
Molecular Formula: C12H25NO4S2
Molecular Weight: 311.5 g/mol

3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione

CAS No.:

Cat. No.: VC16268731

Molecular Formula: C12H25NO4S2

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione -

Specification

Molecular Formula C12H25NO4S2
Molecular Weight 311.5 g/mol
IUPAC Name N,N-dibutyl-1,1-dioxothiolane-3-sulfonamide
Standard InChI InChI=1S/C12H25NO4S2/c1-3-5-8-13(9-6-4-2)19(16,17)12-7-10-18(14,15)11-12/h12H,3-11H2,1-2H3
Standard InChI Key SKFYVULSUKNIEX-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)S(=O)(=O)C1CCS(=O)(=O)C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3-[(dibutylamino)sulfonyl]thiolane-1,1-dione consists of a thiolane ring (a saturated five-membered ring with one sulfur atom) modified by two sulfonyl groups at the 1-position and a dibutylamino sulfonyl substituent at the 3-position. The sulfonyl groups confer strong electron-withdrawing characteristics, while the dibutylamino group introduces steric bulk and basicity. This combination creates a molecule with distinct polarity and solubility profiles, likely enhancing its ability to interact with biological targets or polymer matrices .

The molecular formula is C11_{11}H21_{21}NO4_4S2_2, with a calculated molecular weight of 307.42 g/mol. Key structural features include:

  • Thiolane ring: The saturated sulfur-containing ring adopts a puckered conformation, influencing steric interactions.

  • 1,1-Dioxo group: The sulfone moiety at the 1-position stabilizes the ring through resonance and increases oxidative stability.

  • 3-(Dibutylamino)sulfonyl group: This substituent introduces a tertiary amine, which may participate in hydrogen bonding or serve as a site for further functionalization .

Spectroscopic Characteristics

While experimental data for this compound are unavailable, analogs such as 3-{[(4-methoxyphenyl)methyl]amino}thiolane-1,1-dione (PubChem CID: 4961762) exhibit characteristic infrared (IR) peaks at 1150–1250 cm1^{-1} (S=O stretching) and 3300–3500 cm1^{-1} (N–H stretching) . Nuclear magnetic resonance (NMR) spectra would likely show signals for the thiolane ring protons (δ 2.5–3.5 ppm), sulfonyl groups (δ 3.0–3.8 ppm), and dibutylamino protons (δ 1.0–1.5 ppm for CH2_2 and δ 0.8–1.0 ppm for CH3_3).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-[(dibutylamino)sulfonyl]thiolane-1,1-dione likely follows a multi-step route analogous to related thiolane derivatives :

  • Thiolane ring formation: Cyclization of 1,4-dibromobutane with sodium sulfide (Na2_2S) generates the thiolane backbone.

  • Sulfonation: Treatment with chlorosulfonic acid introduces sulfonyl groups at the 1-position.

  • Amination: Reaction of the 3-position with dibutylamine in the presence of a coupling agent (e.g., EDC/HOBt) yields the final product.

Critical reaction conditions include:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance sulfonation efficiency.

  • Temperature: Sulfonation typically requires temperatures of 60–80°C, while amination proceeds at room temperature.

  • Catalysts: Lewis acids such as AlCl3_3 may accelerate sulfonyl group incorporation .

Yield Optimization

Preliminary studies on similar compounds suggest yields of 40–60% for the sulfonation step and 70–85% for amination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate the pure product.

Physicochemical and Pharmacological Profile

Solubility and Stability

The dibutylamino group enhances lipophilicity, granting 3-[(dibutylamino)sulfonyl]thiolane-1,1-dione moderate solubility in organic solvents (e.g., dichloromethane, ethanol) but limited aqueous solubility (<1 mg/mL at pH 7.4). Stability studies on analogs indicate decomposition temperatures above 200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions .

Biological Activity

Though direct pharmacological data are lacking, structural analogs exhibit diverse activities:

  • Antiviral effects: Thiolane derivatives with sulfonamide groups show inhibitory activity against HIV-1 reverse transcriptase .

  • Neuroprotective potential: Low neurotoxicity (TC50_{50} > 100 µM) has been observed in related compounds, suggesting a favorable safety profile .

  • Enzyme modulation: The sulfone moiety may interact with cysteine proteases or sulfotransferases, implicating this compound in anti-inflammatory or anticancer applications .

Industrial and Research Applications

Materials Science

The rigid thiolane ring and sulfonyl groups make this compound a candidate for:

  • Polymer additives: As a flame retardant or plasticizer due to sulfur’s radical-scavenging properties.

  • Coordination chemistry: Potential ligand for metal ions in catalytic systems.

Medicinal Chemistry

Hypothetical applications include:

  • Prodrug development: The tertiary amine could be protonated at physiological pH, enhancing membrane permeability.

  • Targeted drug delivery: Conjugation to nanoparticles via sulfonyl groups for controlled release .

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